3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridazine
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Optical Properties
A study by Volpi et al. (2017) describes the synthesis of a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are related to the structure of your compound. These compounds were characterized for their optical properties, revealing absorption maxima around 310 nm and 350 nm, and an emission maximum between 460 and 550 nm. The study highlights their potential as low-cost luminescent materials (Volpi et al., 2017).
Novel Tandem Annulation Reactions
Ge et al. (2011) synthesized a compound using a novel tandem annulation reaction, which is relevant to your compound. The reaction involved (1H-benzimidazol-2-yl)(phenyl)methanone and (E)-ethyl 4-bromobut-2-enoate. This synthesis method could be applicable for synthesizing compounds similar to the one you're interested in (Ge et al., 2011).
Antimicrobial and Antimycobacterial Activities
A study by Narasimhan et al. (2011) focused on the synthesis of a series of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones and their antimicrobial and antimycobacterial activities. This research is relevant to your compound as it highlights the potential biological activity of similar chemical structures (Narasimhan et al., 2011).
Synthesis and Anticancer Activity
Katariya et al. (2021) synthesized compounds incorporating oxazole, pyrazoline, and pyridine structures. These compounds were evaluated for their anticancer activity, which may be of interest in relation to the biological activities of your compound (Katariya et al., 2021).
Synthesis of Pyrazolines and Anticancer Agents
Another study by Demchenko et al. (2015) involved the synthesis of 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazinones. These compounds were tested for their analgesic and anti-inflammatory activities, suggesting potential therapeutic applications for similar compounds (Demchenko et al., 2015).
Mechanism of Action
The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-20(17-5-3-16(4-6-17)14-24-13-10-21-15-24)25-11-7-18(8-12-25)27-19-2-1-9-22-23-19/h1-6,9-10,13,15,18H,7-8,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSYKYYSZBYYHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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